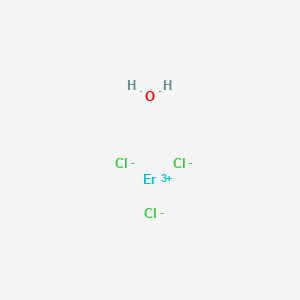

Erbium(III) chloride hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Erbium(III) chloride hydrate is a mild Lewis acid that serves for selective acetalization . It combines with sodium borohydride and is used as a selective reducing agent . It is also useful to form enolates from alpha-bromo ketones and oxyallyl cations from alpha,alpha’-dibromo ketones .

Synthesis Analysis

Erbium(III) chloride hydrate can be produced by the ammonium chloride route . In the first step, erbium(III) oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride . In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400 °C .Molecular Structure Analysis

Erbium(III) chloride forms crystals of the AlCl3 type, with monoclinic crystals and the point group C2/m . Erbium(III) chloride hexahydrate also forms monoclinic crystals with the point group of P2/n (P2/c) - C42h . In this compound, erbium is octa-coordinated to form [Er(H2O)6Cl2]+ ions with the isolated Cl− completing the structure .Chemical Reactions Analysis

Erbium(III) chloride hydrate serves as a mild Lewis acid for selective acetalization . It combines with sodium borohydride and is used as a selective reducing agent . It is also useful to form enolates from alpha-bromo ketones and oxyallyl cations from alpha,alpha’-dibromo ketones .Physical And Chemical Properties Analysis

Erbium(III) chloride hydrate is a pinkish crystalline hydrate with unique magnetic and optical properties . It is soluble in water . The average size of the roundish cuboid-shaped crystallites decreases from 50 to 32 nm upon the incorporation of the rare earth element .Aplicaciones Científicas De Investigación

Lewis Acid for Selective Acetalization

Erbium(III) chloride hydrate serves as a mild Lewis acid for selective acetalization . This process involves the conversion of a carbonyl compound to an acetal, which is a crucial step in many organic synthesis reactions.

Selective Reducing Agent

It combines with sodium borohydride and is used as a selective reducing agent . In this context, it helps in the reduction of certain compounds in a selective manner, which is beneficial in various chemical reactions.

Formation of Enolates and Oxyallyl Cations

Erbium(III) chloride hydrate is useful to form enolates from alpha-bromo ketones and oxyallyl cations from alpha,alpha’-dibromo ketones . These compounds are key intermediates in many organic synthesis reactions.

Fabrication of Erbium Oxide Thin Films

As a chemical vapor deposition (CVD) precursor, it is used to fabricate erbium oxide thin films with high dielectric constant . These thin films are widely used in the electronics industry, particularly in the manufacturing of capacitors and transistors.

Preparation of Specialty Silica Optical Fibers

Erbium(III) chloride hydrate is used as a dopant to prepare specialty silica optical fibers . These fibers are used in telecommunications and data transmission due to their ability to amplify light signals.

Catalyst for Stereoselective Synthesis

It serves as a catalyst for the rapid stereoselective synthesis of trans-4,5-diaminocyclopent-2-enones . These compounds have significant applications in the pharmaceutical industry.

Preparation of Upconversion Nanocrystal Coated Silica

Erbium(III) chloride hydrate may be used to prepare upconversion nanocrystal coated silica (UCNP@mSiO2) nanocomposite . These nanocomposites have potential applications in bioimaging and other biomedical fields.

Doping of Y2O3 Nanomaterials

The product may be used as a precursor for Er during the doping of Y2O3 nanomaterials . These doped nanomaterials can be useful in bioimaging and other applications in the field of nanotechnology.

Mecanismo De Acción

Target of Action

Erbium(III) chloride hydrate primarily targets chemical reactions where it serves as a mild Lewis acid . It is particularly effective in the acetalization of alcohols and phenols .

Mode of Action

Erbium(III) chloride hydrate interacts with its targets by acting as a catalyst . It combines with sodium borohydride and is used as a selective reducing agent . It is also useful to form enolates from alpha-bromo ketones and oxyallyl cations from alpha,alpha’-dibromo ketones .

Biochemical Pathways

Its role as a catalyst suggests that it facilitates chemical reactions without being consumed, thereby accelerating the rate of reaction .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments.

Result of Action

The primary result of Erbium(III) chloride hydrate’s action is the acceleration of chemical reactions where it acts as a catalyst . This can lead to more efficient production of desired compounds in chemical synthesis .

Action Environment

Erbium(III) chloride hydrate is a pinkish crystalline hydrate with unique magnetic and optical properties . It is soluble in water, which suggests that its action, efficacy, and stability could be influenced by the aqueous environment

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

erbium(3+);trichloride;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRVGCUEJLYELA-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Er+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10025-75-9 |

Source

|

| Record name | Erbium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)